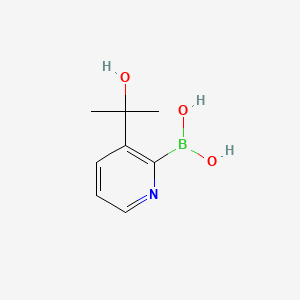

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[3-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-10-7(6)9(12)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBVVCMULXYZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694444 | |

| Record name | [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-99-6 | |

| Record name | [3-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Addition to 3-Acetylpyridine Derivatives

3-Acetylpyridine-2-boronic acid pinacol ester undergoes nucleophilic addition with methylmagnesium bromide (MeMgBr) to form the tertiary alcohol (Scheme 2a). The boronic ester group is stable under Grignard conditions, avoiding undesired protodeboronation.

Procedure

Hydration of 3-Propargylpyridine Derivatives

An alternative route involves the hydration of 3-propargylpyridine-2-boronic acid using mercury(II) sulfate (HgSO) in acidic media (Scheme 2b). This method affords the ketone intermediate, which is subsequently reduced to the tertiary alcohol via catalytic hydrogenation.

Reaction Steps

-

Alkyne Hydration :

-

Catalyst : HgSO (5 mol%)

-

Solvent : HSO/HO (1:1), 80°C, 6 h

-

Yield : 60–70%

-

-

Ketone Reduction :

Sequential Functionalization Approaches

Boronic Acid First, Alcohol Second

This strategy prioritizes boronic acid installation to avoid interference during subsequent reactions:

-

Step 1 : Miyaura borylation of 2-bromo-3-acetylpyridine.

-

Step 2 : Grignard addition to the acetyl group.

Advantages : High yields at each step; boronic ester stability under Grignard conditions.

Alcohol First, Boronic Acid Second

Introducing the alcohol group first may simplify later coupling steps:

-

Step 1 : Synthesis of 3-(2-hydroxypropan-2-yl)pyridine via Friedel-Crafts acylation (limited by pyridine’s electron deficiency).

-

Step 2 : Directed ortho-metalation (DoM) using LDA to install boron at position 2.

Challenges : Low reactivity of pyridine in electrophilic substitutions; requires stringent anhydrous conditions.

Protective Group Strategies

Boronic Acid Protection

Pinacol esters are widely used to protect boronic acids during incompatible reactions (e.g., Grignard additions). Deprotection is achieved via transesterification with trimethylsilyl chloride (TMSCl) followed by hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Substitution: The hydroxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes or boronate esters .

Scientific Research Applications

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has several scientific research applications:

Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and drug design .

Comparison with Similar Compounds

Similar Compounds

3-Pyridinylboronic acid: Similar structure but lacks the hydroxypropan-2-yl group.

4-Pyridinylboronic acid: Similar structure with the boronic acid group attached to the 4-position of the pyridine ring.

2-Pyridinylboronic acid: Similar structure with the boronic acid group attached to the 2-position of the pyridine ring.

Uniqueness

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which enhances its reactivity and allows for the formation of more complex structures. This makes it particularly valuable in synthetic chemistry and drug development .

Biological Activity

(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and the biological activities it exhibits. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with a hydroxypropan-2-yl group and a boronic acid functional group. This configuration enhances its reactivity, particularly in forming reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

The primary mechanism of action involves the formation of boronate esters with diols present in biomolecules such as proteins and nucleic acids. This property allows the compound to modify biomolecules effectively, which is crucial for various biological assays and therapeutic applications.

Biological Activity

-

Enzyme Inhibition :

- Studies have shown that boronic acids can inhibit serine proteases, particularly dipeptidyl peptidase IV (DPPIV), which is implicated in glucose metabolism and diabetes management. The compound's ability to form stable complexes with these enzymes enhances its potential as a therapeutic agent in metabolic disorders .

- Cellular Interactions :

-

Anticancer Activity :

- The compound has been explored for its anticancer properties, particularly in targeting cancer cells through specific pathways. Its ability to modify proteins involved in cell cycle regulation suggests potential utility in cancer therapy.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A series of experiments demonstrated that derivatives of boronic acids, including this compound, exhibited significant inhibitory activity against DPPIV. The structure-activity relationship indicated that modifications to the boronic acid moiety could enhance potency against this target .

Case Study 2: Anticancer Mechanisms

In vitro studies revealed that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Pyridinylboronic acid | Pyridine-based | Lacks hydroxypropan-2-yl group; lower reactivity |

| 4-Pyridinylboronic acid | Pyridine-based | Different position of boronic acid; varied biological activity |

| 6-Acetylpyridin-2-ylboronic acid | Acetylated pyridine | Exhibits different reactivity patterns; less explored |

The presence of the hydroxypropan-2-yl group in this compound enhances its solubility and reactivity compared to other boronic acids, making it particularly valuable for synthetic and therapeutic applications.

Pharmacokinetics and Safety Profile

Preliminary studies on the pharmacokinetics of this compound suggest good stability and favorable absorption characteristics. Toxicity assessments indicate that at lower concentrations, the compound does not adversely affect cell viability, supporting its potential for therapeutic use.

Q & A

Basic Question: What are the established synthetic routes for (3-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, where boronic acid derivatives react with halogenated pyridine precursors. For example, a method analogous to 6-(2-hydroxypropan-2-yl)pyridine-3-boronic acid synthesis involves reacting pyridine derivatives with 2-hydroxy-3-bromopropane under alkaline conditions, followed by complexation with boric acid esters . Key factors affecting yield include:

- Temperature control : Higher temperatures may accelerate side reactions, reducing purity.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki coupling efficiency.

- Protecting groups : The hydroxypropan-2-yl group may require protection (e.g., silylation) to prevent undesired side reactions.

Purification often involves column chromatography or recrystallization to isolate the boronic acid product.

Basic Question: How is the structure of this compound validated in research settings?

Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyridine ring, hydroxypropan-2-yl group, and boronic acid moiety. For instance, the hydroxy group typically appears as a broad singlet in ¹H NMR (~1.5 ppm for geminal diols) .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 181 for C₈H₁₂BNO₃) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and dihedral angles critical for confirming stereochemistry .

Advanced Question: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Crystallization challenges include:

- Hydrogen bonding : The boronic acid group forms strong hydrogen bonds, leading to polymorphic variations. SHELX software aids in modeling these interactions during refinement .

- Hygroscopicity : The compound may absorb moisture, complicating crystal growth. Solutions include:

- Conducting crystallography under inert atmospheres (e.g., argon).

- Using anti-solvent diffusion with anhydrous solvents like THF or dioxane.

- Disorder in the hydroxypropan-2-yl group : Dynamic disorder is mitigated by low-temperature data collection (e.g., 100 K) .

Advanced Question: How does the hydroxypropan-2-yl substituent influence the reactivity of this boronic acid in cross-coupling reactions?

Answer:

The hydroxypropan-2-yl group introduces steric and electronic effects:

- Steric hindrance : Bulky substituents slow transmetallation steps in Suzuki coupling, requiring optimized ligand systems (e.g., SPhos or XPhos ligands) to enhance catalytic turnover .

- Electronic effects : The electron-donating hydroxyl group may stabilize the boronate intermediate, improving coupling efficiency with electron-deficient aryl halides.

- Solubility : The polar hydroxy group enhances solubility in aqueous-organic biphasic systems, facilitating phase-transfer conditions.

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound, particularly in enzyme inhibition studies?

Answer:

Discrepancies in enzyme inhibition data may arise from:

- Assay conditions : Variability in pH, buffer composition, or co-solvents (e.g., DMSO concentration) affects boronic acid hydration and binding kinetics. Standardizing assay protocols (e.g., fixed DMSO ≤1%) is critical .

- Target specificity : Off-target interactions can be identified via competitive binding assays or crystallographic studies. For example, boronic acids may form sp³-hybridized tetrahedral complexes with serine proteases, which can be validated via X-ray structures .

- Probe design : Fluorescent or isotopic labeling (e.g., ¹¹B NMR) helps quantify target engagement and distinguish specific vs. nonspecific binding .

Advanced Question: What computational methods are recommended for predicting the binding modes of this boronic acid with biological targets?

Answer:

Computational strategies include:

- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites, prioritizing poses where the boronic acid forms covalent bonds with catalytic residues (e.g., Ser-OH in proteases) .

- Density Functional Theory (DFT) : Calculates the energy profile of boronate ester formation, predicting thermodynamic favorability.

- Molecular Dynamics (MD) : Simulates hydration effects, as boronic acids exist in equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms in aqueous media .

Advanced Question: How can researchers optimize the stability of this compound in aqueous solutions for in vitro studies?

Answer:

Stability optimization strategies:

- pH control : Boronic acids are stable at pH 7–9, where the tetrahedral boronate form predominates. Buffers like Tris-HCl (pH 8.5) are ideal .

- Chelation : Adding diols (e.g., mannitol) stabilizes the boronate ester form, preventing hydrolysis .

- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) extends shelf life.

Advanced Question: What are the key considerations for designing structure-activity relationship (SAR) studies involving derivatives of this boronic acid?

Answer:

SAR design focuses on:

- Substituent variation : Modifying the pyridine ring (e.g., introducing halogens or electron-withdrawing groups) alters electronic properties and binding affinity .

- Boronic acid bioisosteres : Replacing the boronic acid with phosphonic acid or sulfonamide groups tests the necessity of covalent binding .

- Pharmacokinetic profiling : Assessing logP (via HPLC) and membrane permeability (e.g., PAMPA assay) identifies derivatives with improved bioavailability .

Advanced Question: How does the compound’s stereoelectronic profile influence its use in materials science, such as polymer or sensor development?

Answer:

The boronic acid’s ability to reversibly bind diols enables applications in:

- Dynamic covalent chemistry : Self-healing hydrogels leverage boronate-diol crosslinking, with tunable properties based on pH and diol concentration .

- Glucose sensing : The compound can be integrated into fluorescent sensors for real-time glucose monitoring, exploiting competitive binding between diols and fluorophore-quencher pairs .

Advanced Question: What emerging techniques address the limitations of traditional characterization methods for boron-containing compounds?

Answer:

Innovative approaches include:

- ¹¹B NMR spectroscopy : Directly probes boron coordination states (trigonal vs. tetrahedral) in solution .

- Cryo-electron microscopy (Cryo-EM) : Resolves boronic acid-protein complexes at near-atomic resolution without crystallization .

- X-ray Absorption Spectroscopy (XAS) : Maps boron’s local electronic environment in solid-state materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.